REACTION_CXSMILES
|
[OH:1][C:2]1[C:3](=[O:10])[CH:4]=[C:5]([CH2:8][OH:9])[O:6][CH:7]=1.CC(C)([O-])C.[K+].[CH3:17][O:18][C:19]1[CH:26]=[CH:25][C:22]([CH2:23]Cl)=[CH:21][CH:20]=1>CN(C)C=O>[OH:9][CH2:8][C:5]1[O:6][CH:7]=[C:2]([O:1][CH2:23][C:22]2[CH:25]=[CH:26][C:19]([O:18][CH3:17])=[CH:20][CH:21]=2)[C:3](=[O:10])[CH:4]=1 |f:1.2|
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Name
|
|
Quantity
|
13.35 g
|
Type
|
reactant
|
Smiles
|
OC=1C(C=C(OC1)CO)=O
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Name
|
|
Quantity
|
160 mL
|
Type
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solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
12.65 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
15.5 mL
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Type
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reactant
|
Smiles
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COC1=CC=C(CCl)C=C1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was then stirred at room temperature for 90 minute
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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to stir at 50° C. for 3 days
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Duration
|
3 d
|
Type
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TEMPERATURE
|
Details
|
The reaction was cooled
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
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Type
|
ADDITION
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Details
|
Water (400 mL) was added
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Type
|
FILTRATION
|
Details
|
the resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
OCC=1OC=C(C(C1)=O)OCC1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 69.3 mmol | |
AMOUNT: MASS | 18.17 g | |
YIELD: PERCENTYIELD | 73.8% | |
YIELD: CALCULATEDPERCENTYIELD | 73.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |